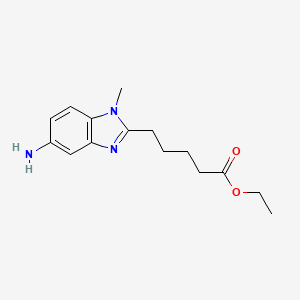
Teloidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Teloidine is an organic compound that belongs to the class of aromatic amines. It is structurally similar to aniline, with a methyl group substituted onto the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Teloidine can be synthesized through several methods. One common method involves the reduction of nitrotoluene. For example, p-toluidine can be obtained from the reduction of p-nitrotoluene using hydrogen gas in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitrotoluene. This process is carried out in large reactors where nitrotoluene is exposed to hydrogen gas under high pressure and temperature, with a suitable catalyst to facilitate the reaction .
化学反応の分析
Types of Reactions
Teloidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: Electrophilic substitution reactions are common, where this compound reacts with halogens, sulfonic acids, and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Halogens and sulfonic acids are typical reagents used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Halogenated and sulfonated derivatives.
科学的研究の応用
Teloidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of rubber chemicals and pesticides.
作用機序
The mechanism by which teloidine exerts its effects involves its interaction with various molecular targets. In biological systems, this compound binds to nucleic acids, staining tissues rich in DNA and RNA. This binding is facilitated by the compound’s affinity for acidic tissue components .
類似化合物との比較
Similar Compounds
Aniline: Structurally similar but lacks the methyl group.
Toluidine Isomers: Includes o-toluidine, m-toluidine, and p-toluidine, which differ in the position of the methyl group on the benzene ring.
Uniqueness
Teloidine’s unique properties, such as its specific staining capabilities and its role as a precursor in various chemical syntheses, distinguish it from other similar compounds. Its ability to selectively bind to nucleic acids makes it particularly valuable in biological and medical research .
特性
CAS番号 |
575-62-2 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC名 |
(1S,5R,6R,7S)-8-methyl-8-azabicyclo[3.2.1]octane-3,6,7-triol |
InChI |
InChI=1S/C8H15NO3/c1-9-5-2-4(10)3-6(9)8(12)7(5)11/h4-8,10-12H,2-3H2,1H3/t4?,5-,6+,7-,8+ |
InChIキー |
AIZXMYKYXXDPTI-UPGAHCIJSA-N |
異性体SMILES |
CN1[C@@H]2CC(C[C@H]1[C@@H]([C@@H]2O)O)O |
正規SMILES |
CN1C2CC(CC1C(C2O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)
![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)



![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)








